molecular formula C7H7Cl2NO B2581663 2,5-Dichloro-4-methoxyaniline CAS No. 101251-23-4

2,5-Dichloro-4-methoxyaniline

Cat. No.: B2581663
CAS No.: 101251-23-4
M. Wt: 192.04
InChI Key: VCMXIPGKIUDONN-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methoxyaniline is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of aniline, where two chlorine atoms and one methoxy group are substituted on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-4-methoxyaniline can be synthesized through several methods. One common method involves the reaction of 2,5-dichloroaniline with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .

Scientific Research Applications

2,5-Dichloro-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors.

    Industry: It is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-methoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-methoxyaniline
  • 2,5-Dichloroaniline
  • 4-Methoxyaniline

Comparison

Compared to similar compounds, 2,5-Dichloro-4-methoxyaniline is unique due to the specific positioning of its chlorine and methoxy groups, which influence its reactivity and applications. For example, the presence of the methoxy group at the para position relative to the amino group can enhance its nucleophilicity, making it more reactive in certain substitution reactions .

Properties

IUPAC Name

2,5-dichloro-4-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMXIPGKIUDONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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